{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}[4-(2-methylpropoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the benzoyl group: This step involves the acylation of the piperidine ring with 4-(2-methylpropoxy)benzoyl chloride under basic conditions.
Formation of the azepane ring: This is typically done through a cyclization reaction involving the piperidine derivative and an appropriate ethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and azepane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar core structure but lacking the benzoyl and azepane groups.
Azepane: Another related compound that shares the azepane ring but lacks the piperidine and benzoyl groups.
4-(2-Methylpropoxy)benzoyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
1-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE is unique due to its combination of the piperidine and azepane rings with the 4-(2-methylpropoxy)benzoyl group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler related compounds .
Properties
Molecular Formula |
C24H38N2O2 |
---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-[4-(2-methylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C24H38N2O2/c1-20(2)19-28-23-12-10-21(11-13-23)24(27)26-17-8-5-9-22(26)14-18-25-15-6-3-4-7-16-25/h10-13,20,22H,3-9,14-19H2,1-2H3 |
InChI Key |
DWIYMQUEGWQTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.